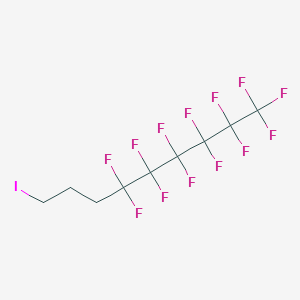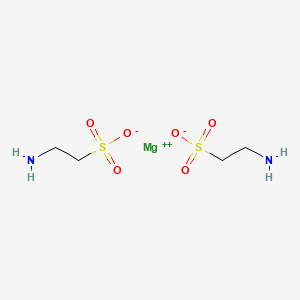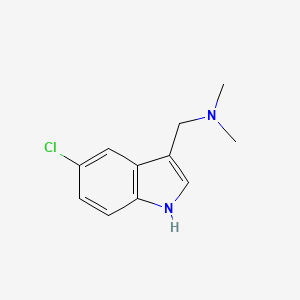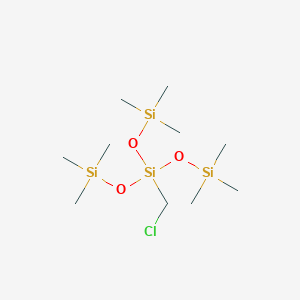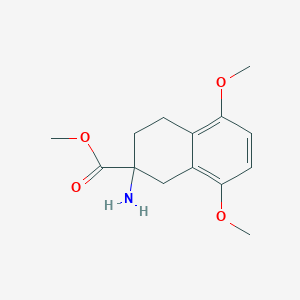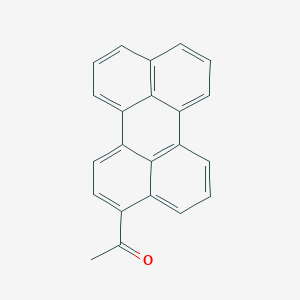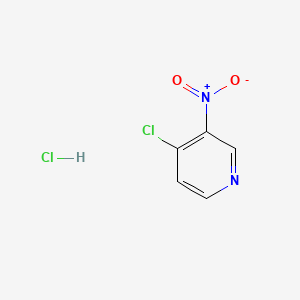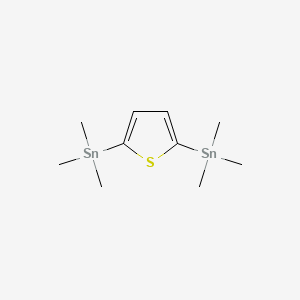
2,5-Bis(trimethylstannyl)thiophene
Descripción general
Descripción
2,5-Bis(trimethylstannyl)thiophene (2,5-BT) is a highly versatile organo-stannyl compound that has found numerous applications in the fields of organic synthesis, materials science, and biochemistry. 2,5-BT is a cyclic thiophene derivative that contains two trimethylstannyl (SnMe3) substituents on the 2- and 5-positions of the thiophene ring. It is a colorless, water-soluble solid that is readily available from commercial sources. The unique properties of 2,5-BT have made it a valuable tool for the synthesis of a wide range of organic compounds, as well as for the preparation of novel materials and the study of biological systems.
Aplicaciones Científicas De Investigación
Organic Solar Cells
2,5-Bis(trimethylstannyl)thiophene has been utilized in the synthesis of wide band-gap polymers for use in both fullerene and non-fullerene organic solar cells. The resulting polymers demonstrated significant thermal stability and absorption maxima suitable for solar cell applications, leading to improved power conversion efficiencies (Tamilavan et al., 2018).
Electrochemical Applications
The electrochemical polymerization of 2,5-bis(trimethylsilyl)thiophene produced highly conductive films with potential applications in various electrochemical devices. This process resulted in films with properties similar to those prepared from thiophene, indicating its suitability for electrochemical applications (Masuda et al., 1992).
Optoelectronic Properties
Research into the synthesis of thiophene 1,1-dioxides using 2,5-bis(tributylstannyl)thiophene 1,1-dioxide showed promising developments in tuning optoelectronic properties. This compound was used in Stille cross-coupling reactions to create materials with varying electron-donating and electron-withdrawing substituents, influencing the reduction of these sulfone heterocycles (Tsai et al., 2013).
Photoluminescence Properties
2,5-Bis(trimethylsilyl)thiophene-S,S-dioxide, a related derivative, exhibits high-efficiency blue fluorescence emission in the solid state. The crystal structure and potential energy calculations of this material and its derivatives have been explored, highlighting its significance in the field of photoluminescence (Tedesco et al., 2001).
Electrochromic Applications
The synthesis of dithienothiophene-based electrochromic polymers, involving the use of 2,5-bis(trimethylstannyl)thiophene, has led to the development of polymers with significant redox stability. These polymers show promising potential for high-performance electrochromic applications (Cho et al., 2015).
Mecanismo De Acción
Target of Action
The primary target of 2,5-Bis(trimethylstannyl)thiophene is the formation of the hole transporting material (HTM) in organic electronic devices . This compound is majorly utilized as a copolymer in the polymerization of new thieno(3,2-b)thiophene based polymers .
Mode of Action
2,5-Bis(trimethylstannyl)thiophene: interacts with its targets by being used as a copolymer in the synthesis of thiophene based materials . This interaction results in the formation of the hole transporting material (HTM) with improved charge mobility .
Biochemical Pathways
The biochemical pathways affected by 2,5-Bis(trimethylstannyl)thiophene involve the synthesis of polythiophenes based fluorinated polymers for optoelectronic applications . The downstream effects of these pathways contribute to the fabrication of organic electronic devices such as organic field effect transistors (OFETs), organic thin film transistors (OTFTs) and organic photovoltaic cells (OPVs) .
Result of Action
The molecular and cellular effects of 2,5-Bis(trimethylstannyl)thiophene’s action result in the formation of the hole transporting material (HTM) with improved charge mobility . This leads to the fabrication of organic electronic devices with enhanced performance .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,5-Bis(trimethylstannyl)thiophene . For instance, the compound’s performance in the formation of HTM can be affected by ambient conditions
Propiedades
IUPAC Name |
trimethyl-(5-trimethylstannylthiophen-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2S.6CH3.2Sn/c1-2-4-5-3-1;;;;;;;;/h1-2H;6*1H3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRPPVXJVZKJON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=C(S1)[Sn](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20SSn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70511198 | |
| Record name | (Thiene-2,5-diyl)bis(trimethylstannane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(trimethylstannyl)thiophene | |
CAS RN |
86134-26-1 | |
| Record name | (Thiene-2,5-diyl)bis(trimethylstannane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trimethyl-(5-trimethylstannylthiophen-2-yl)stannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



